Cas no 56762-93-7 (Z-L-Methionine methyl ester)

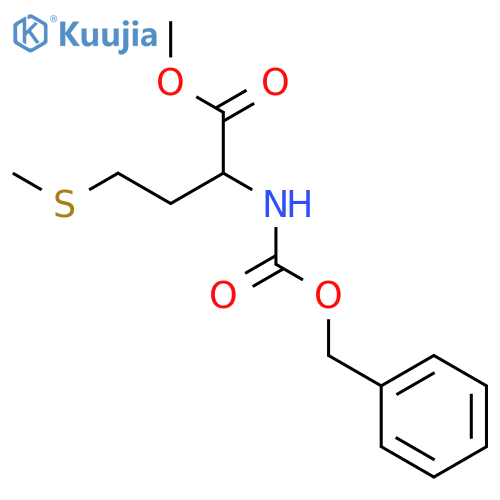

Z-L-Methionine methyl ester structure

商品名:Z-L-Methionine methyl ester

CAS番号:56762-93-7

MF:C14H19NO4S

メガワット:297.369962930679

MDL:MFCD00145551

CID:365969

PubChem ID:11141035

Z-L-Methionine methyl ester 化学的及び物理的性質

名前と識別子

-

- (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-(methylthio)butanoate

- L-Methionine, N-[(phenylmethoxy)carbonyl]-, methyl ester

- methyl (2S)-4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoate

- Z-L-METHIONINE METHYL ESTER

- Z-MET-OME

- Cbz-L-methionine methyl ester

- N-benzyloxycarbonyl-L-methionine methyl ester

- N-Benzyloxycarbonyl-L-methionin-methylester

- (S)-2-[(Benzyloxycarbonyl)amino]-4-methylsulfanylbutanoic acid methyl ester

- L-Cbz methionine methyl ester

- Cbz-L-methioninemethylester

- (S)-methyl 2-(benzyloxycarbonylamino)-4-(methylthio)butanoate

- N-(Benzyloxycarbonyl)-L-methionine methyl ester

- YGDBSBBHEWHVAJ-LBPRGKRZSA-N

- KM0029

- FCH3613011

- AB0058042

- ST51016

- methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-(methylsulfanyl)butanoate

- F10941

- A869852

- 56762-93-7

- (S)-Methyl2-(((benzyloxy)carbonyl)amino)-4-(methylthio)butanoate

- Z-L-Met-OMe

- CS-0204525

- Methyl ((benzyloxy)carbonyl)-L-methioninate

- DTXSID90456734

- MFCD00145551

- Z-Met-OMe, >=99.0% (sum of enantiomers, HPLC)

- SCHEMBL4731152

- FS-4101

- (S)-2-Benzyloxycarbonylamino-4-methylsulfanyl-butyric acid methyl ester

- 83972-33-2

- AKOS015850853

- AMY22203

- DB-007347

- Z-L-Methionine methyl ester

-

- MDL: MFCD00145551

- インチ: 1S/C14H19NO4S/c1-18-13(16)12(8-9-20-2)15-14(17)19-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,15,17)/t12-/m0/s1

- InChIKey: YGDBSBBHEWHVAJ-LBPRGKRZSA-N

- ほほえんだ: S(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]([H])(C(=O)OC([H])([H])[H])N([H])C(=O)OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

- せいみつぶんしりょう: 297.10300

- どういたいしつりょう: 297.10347926g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 9

- 複雑さ: 306

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 89.9

- 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

- 密度みつど: 1.182±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 41-44 °C

- ようかいど: 極微溶性(0.57 g/l)(25ºC)、

- PSA: 89.93000

- LogP: 2.59840

Z-L-Methionine methyl ester セキュリティ情報

- WGKドイツ:3

- セキュリティの説明: S22; S24/25

Z-L-Methionine methyl ester 税関データ

- 税関コード:2930909090

- 税関データ:

中国税関コード:

2930909090概要:

2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Z-L-Methionine methyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WD957-1g |

Z-L-Methionine methyl ester |

56762-93-7 | 95+% | 1g |

79.0CNY | 2021-08-05 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Z19800-5g |

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-(methylthio)butanoate |

56762-93-7 | 95% | 5g |

¥432.0 | 2023-09-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WD957-5g |

Z-L-Methionine methyl ester |

56762-93-7 | 95+% | 5g |

270.0CNY | 2021-08-05 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-331963A-5 g |

Z-Met-OMe, |

56762-93-7 | 5g |

¥1,128.00 | 2023-07-10 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-331963-1 g |

Z-Met-OMe, |

56762-93-7 | 1g |

¥338.00 | 2023-07-10 | ||

| abcr | AB314242-5g |

Cbz-L-methionine methyl ester, 95% (Cbz-L-Met-OMe); . |

56762-93-7 | 95% | 5g |

€76.00 | 2024-04-17 | |

| A2B Chem LLC | AG73237-25g |

Cbz-l-methionine methyl ester |

56762-93-7 | 98% | 25g |

$34.00 | 2024-04-19 | |

| Aaron | AR00EGBL-1g |

Z-L-methionine methyl ester |

56762-93-7 | 98% | 1g |

$4.00 | 2025-01-24 | |

| Ambeed | A167869-1g |

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-(methylthio)butanoate |

56762-93-7 | 98% | 1g |

$6.0 | 2024-04-18 | |

| Ambeed | A167869-25g |

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-(methylthio)butanoate |

56762-93-7 | 98% | 25g |

$46.0 | 2024-04-18 |

Z-L-Methionine methyl ester 関連文献

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

56762-93-7 (Z-L-Methionine methyl ester) 関連製品

- 28862-80-8(N-Cbz-D-methionine)

- 4434-61-1(N-Carbobenzoxy-DL-methionine)

- 1152-62-1(Z-Met-OH)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:56762-93-7)Z-L-Methionine methyl ester

清らかである:99%

はかる:100g

価格 ($):152.0